(S)-Phenyl(M-tolyl)methanamine
Description
Significance of α-Chiral Primary Amines in Synthetic Chemistry and Chiral Technologies
α-Chiral primary amines are indispensable building blocks in the landscape of modern organic chemistry. rsc.org Their prevalence is notable, with estimates indicating that approximately 35% of the top-selling small molecule drugs in 2018 contained at least one chiral amine functional group. rsc.org The significance of these amines stems from several key roles they play:
Key Intermediates: The primary amine group (NH2) is a versatile functional handle, allowing for a wide range of chemical transformations. This synthetic flexibility makes α-chiral primary amines crucial intermediates for constructing more complex molecules, particularly in the pharmaceutical industry where they enable the discovery of novel bioactive compounds. rsc.orgsioc-journal.cnscispace.com
Chiral Ligands and Organocatalysts: Enantiomerically pure α-chiral amines are frequently employed as ligands in metal-catalyzed asymmetric reactions or as organocatalysts themselves. sioc-journal.cnrsc.org Their ability to create a chiral environment around a reactive center allows for the transfer of stereochemical information, guiding reactions to produce a desired enantiomer with high selectivity.
Chiral Resolving Agents: The resolution of racemates remains a practical method for obtaining enantiopure compounds. rsc.orgtcichemicals.com Chiral primary amines can be used as resolving agents, reacting with a racemic mixture of acidic compounds to form diastereomeric salts which can then be separated based on their different physical properties, such as solubility. researchgate.net
Chiral Auxiliaries: These amines can be incorporated into a substrate as a chiral auxiliary to direct the stereochemical outcome of a subsequent reaction. d-nb.inforesearchgate.net After the desired stereocenter is created, the auxiliary can be cleaved, yielding the enantiomerically enriched product.
The development of efficient synthetic routes to α-chiral primary amines, such as asymmetric reductive amination and hydroamination, is a major focus of research, aiming to provide direct and atom-economical access to these high-value compounds. sioc-journal.cnscispace.comd-nb.info
Overview of (S)-Phenyl(M-tolyl)methanamine within the Family of Chiral Methanamines
This compound is a specific member of the diarylmethylamine family, a subset of α-chiral primary amines. It is structurally characterized by a central carbon atom bonded to a hydrogen, an amino group, a phenyl group, and a meta-tolyl group (a benzene (B151609) ring substituted with a methyl group at the meta-position). This specific arrangement of a phenyl and a substituted phenyl group makes it a diarylmethylamine.
The synthesis of chiral diarylmethylamines, including the this compound enantiomer, is an active area of research. Methodologies such as the enantioselective hydrogenation of imines using iridium or rhodium catalysts, cobalt-catalyzed C-H alkoxylation, and aza-Friedel–Crafts reactions have been developed to produce these compounds with high yields and excellent enantioselectivities. acs.orgbohrium.comacs.orgorganic-chemistry.org These advanced synthetic strategies underscore the importance of accessing enantiopure diarylmethylamines for various applications in asymmetric synthesis. researchgate.net
Table 1: Physicochemical Properties of this compound This interactive table provides key physicochemical data for the compound.
| Property | Value | Reference |
| CAS Number | 1309582-64-6 | bldpharm.com |
| Molecular Formula | C14H15N | bldpharm.com |
| Molecular Weight | 197.28 g/mol | cymitquimica.com |
| SMILES Code | NC@HC2=CC=CC=C2 | bldpharm.com |
| InChI Key | OLWWNHQOJUELFD-QMMMGPOBNA-N | - |
Table 2: Selected Modern Synthetic Routes to Chiral Diarylmethylamines This table outlines various contemporary methods used to synthesize chiral diarylmethylamines, the class of compounds to which this compound belongs.
| Synthetic Method | Catalyst System / Reagents | Key Features | Reference(s) |
| Asymmetric Hydrogenation | Iridium catalyst with a chiral f-spiroPhos ligand | High enantioselectivities (up to 99.4% ee) and high turnover numbers under mild conditions. | acs.org |
| Asymmetric Arylation | Rhodium-diene complex | Highly efficient for N-nosylimines with arylboronic acids under very mild conditions. | organic-chemistry.org |
| Enantioselective C-H Alkoxylation | Cobalt(II) catalyst and chiral ligand | Achieves desymmetrization and parallel kinetic resolution with high yields and excellent enantioselectivities (up to 99% ee). | bohrium.com |
| Aza-Friedel–Crafts Reaction | BINOL-derived disulfonimide (DSI) | Provides direct access to chiral diarylmethylamines from 1,3,5-trialkoxy benzenes and N-sulfonyl aldimines. | acs.org |
Structure
3D Structure
Properties
Molecular Formula |
C14H15N |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
(S)-(3-methylphenyl)-phenylmethanamine |
InChI |
InChI=1S/C14H15N/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10,14H,15H2,1H3/t14-/m0/s1 |
InChI Key |
OLWWNHQOJUELFD-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](C2=CC=CC=C2)N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiopure S Phenyl M Tolyl Methanamine and Its Derivatives
Asymmetric Catalytic Routes to Chiral Diarylmethylamines
The synthesis of enantiomerically enriched diarylmethylamines is a significant area of research, with catalytic asymmetric methods offering the most efficient and atom-economical pathways. rsc.orgacs.orgsioc-journal.cn These methods primarily involve the enantioselective reduction of corresponding imine or ketone precursors and asymmetric carbon-carbon bond-forming reactions. rsc.orgrsc.org
Enantioselective Reduction of Imine and Ketone Precursors
One of the most direct approaches to chiral amines is the enantioselective reduction of prochiral imines and ketones. researchgate.net This transformation can be achieved through various catalytic systems, including asymmetric hydrogenation and hydride reduction mediated by chiral catalysts.
Catalytic asymmetric hydrogenation of imines stands out as a powerful and environmentally benign method for producing chiral amines, utilizing molecular hydrogen as the reductant. acs.orgsioc-journal.cnresearchgate.net Transition metal complexes, particularly those of iridium, rhodium, and ruthenium, with chiral ligands have been extensively developed for this purpose. ajchem-b.comnih.gov
The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. For instance, iridium complexes bearing chiral phosphino-oxazoline (PHOX) ligands have demonstrated high efficiency in the asymmetric hydrogenation of N-aryl imines. acs.orgnih.gov Similarly, ruthenium complexes with chiral diamine ligands are effective for the asymmetric transfer hydrogenation of imines. ajchem-b.com The development of earth-abundant metal catalysts, such as those based on manganese, is also a promising area of research for the asymmetric hydrogenation of ketimines. nih.gov
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
| Ir/(S,S)-f-Binaphane | N-alkyl imines | up to 90% | acs.org |
| Ru-Pybox complexes | N-aryl imines | up to 99% | researchgate.net |
| Manganese-based catalysts | Dialkyl ketimines | High | nih.gov |
| Pd/Bisphosphine complexes | Activated imines | 87-99% | dicp.ac.cn |
This table provides examples of catalyst systems and their effectiveness in the asymmetric hydrogenation of various imine substrates.
The enantioselective reduction of imines can also be accomplished using stoichiometric hydride reagents in the presence of chiral catalysts. rsc.org This method offers an alternative to catalytic hydrogenation, particularly when high pressures of hydrogen are not desirable.
Chiral Lewis basic formamides derived from amino acids have been shown to catalyze the asymmetric reduction of ketimines with trichlorosilane, affording high enantioselectivities. organic-chemistry.org Another approach involves the use of a chiral phosphoric acid catalyst in combination with a Hantzsch ester as the hydride source for the reduction of α-imino esters. organic-chemistry.org The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane (B79455) source, is a well-established method for the enantioselective reduction of ketones, which can be precursors to the target amines. youtube.com
| Catalyst/Reagent System | Substrate Type | Hydride Source | Enantiomeric Excess (ee) | Reference |
| N-Methylvaline-derived formamide | Ketimines | Trichlorosilane | High | organic-chemistry.org |
| Chiral Phosphoric Acid | α-Imino esters | Hantzsch ester | High | organic-chemistry.org |
| Chiral Oxazaborolidine (CBS) | Ketones | Borane | Good to excellent | youtube.com |
| (CN-Box)Re(V)-Oxo complexes | Ketones | Hydrosilanes | Good to excellent | nih.gov |
This table summarizes various hydride reduction systems for the enantioselective synthesis of chiral amines and their precursors.
Asymmetric Carbon-Carbon Bond Forming Reactions for Chiral Amine Scaffolds
The construction of the chiral diarylmethylamine framework can also be achieved through asymmetric carbon-carbon bond-forming reactions, which offer a high degree of synthetic flexibility.
The addition of organometallic reagents to imines is a fundamental method for synthesizing α-branched amines. wiley-vch.de The stereochemical outcome of this reaction can be controlled by employing chiral catalysts or by attaching a chiral auxiliary to the imine nitrogen. wiley-vch.deresearchgate.net
The use of chiral N-tert-butanesulfinimines, developed by Ellman, is a powerful strategy where the sulfinyl group acts as a chiral auxiliary, directing the nucleophilic attack of an organometallic reagent to one face of the imine. researchgate.net This method allows for the synthesis of both enantiomers of the desired diarylmethylamine by simply choosing the appropriate enantiomer of the sulfinamide auxiliary. researchgate.net The diastereoselective addition of organometallic reagents to these chiral imines typically results in high yields and diastereoselectivities. researchgate.net
Furthermore, chiral phosphoric acids have emerged as effective organocatalysts for the enantioselective addition of various nucleophiles to imines. beilstein-journals.orgnih.govrsc.org For example, the Friedel-Crafts alkylation of indoles with in situ-generated N-acyl imines can be catalyzed by chiral phosphoric acids to produce α-tetrasubstituted diarylmethanamines with high enantioselectivity. rsc.org
| Method | Catalyst/Auxiliary | Nucleophile | Enantiomeric/Diastereomeric Excess | Reference |
| Chiral Auxiliary | N-tert-Butanesulfinimine | Organometallic reagents | High de | researchgate.net |
| Organocatalysis | Chiral Phosphoric Acid | Indoles | up to 98% ee | rsc.org |
| Organocatalysis | Aminophenol organocatalyst | Allylboronates | 76-98% ee | beilstein-journals.org |
| Metal Catalysis | Tricarbonyl(arene)chromium | Organolithium reagents | High de | rsc.org |
This table illustrates different strategies for asymmetric nucleophilic additions to imines.
Asymmetric alkylation of enolates derived from carbonyl compounds or their imine equivalents is another powerful tool for constructing chiral centers. While direct alkylation of imine enolates can be challenging, the use of chiral auxiliaries provides a reliable solution.
For instance, pseudoephenamine can be used as a chiral auxiliary to direct the alkylation of an alaninamide pivaldimine, leading to the synthesis of quaternary α-methyl α-amino acids with high diastereoselectivity. harvard.edu Phase-transfer catalysts have also been employed in the asymmetric alkylation of 2-monosubstituted indolin-3-ones, achieving good enantioselectivity. clockss.org Additionally, ruthenium-catalyzed C-H alkylation/cyclization of diaryl sulfondiimines with diazo compounds, in the presence of a chiral carboxylic acid, provides a route to enantiomerically enriched 1,2-benzothiazine 1-imines. kyoto-u.ac.jp
Friedel–Crafts C2-Alkylation for Chiral Indolyl Methanamine Derivatives
The Friedel–Crafts alkylation of indoles is a powerful method for carbon-carbon bond formation. A significant advancement in this area is the development of an asymmetric Friedel–Crafts C2-alkylation of 3-substituted indoles with imines, catalyzed by chiral BINOL-derived disulfonimides (DSIs). rsc.orgresearchgate.net This reaction produces a variety of chiral 2-indolyl methanamine derivatives in good yields and with high enantioselectivities, reaching up to 98% enantiomeric excess (ee). rsc.orgresearchgate.net
This protocol is noted for its broad substrate scope, tolerating a range of 3-substituted indoles and imines. rsc.orgresearchgate.net Interestingly, unlike many organocatalytic systems, an increase in temperature can lead to improved enantioselectivity in this reaction. rsc.orgresearchgate.net The indole (B1671886) nucleus, being an electron-rich heteroaromatic system, typically undergoes electrophilic substitution at the C3 position. However, strategic use of catalysts and directing groups can achieve selective C2 functionalization. acs.org
Recent developments have also seen the use of chiral phosphoric acid catalysts for the enantioselective Friedel–Crafts reaction of indolizines with cyclic α-diaryl N-acyl imines, yielding α-tetrasubstituted (1-indolizinyl) (diaryl)methanamines with up to 98% ee. rsc.orgnih.gov These metal-free protocols operate under mild conditions and provide a convenient route to highly substituted chiral methanamines. rsc.org
Table 1: Catalyst Performance in Friedel–Crafts C2-Alkylation
| Catalyst Type | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral BINOL-derived disulfonimides (DSIs) | 3-substituted indoles and imines | Chiral 2-indolyl methanamine derivatives | Up to 98% | rsc.orgresearchgate.net |
| Chiral Spirocyclic Phosphoric Acid | Indolizines and cyclic α-diaryl N-acyl imines | α-tetrasubstituted (1-indolizinyl) (diaryl)methanamines | Up to 98% | rsc.orgnih.gov |
Ruthenium-Catalyzed sp3 Arylation of Benzylic Positions
Ruthenium-catalyzed direct C-H bond arylation has emerged as a highly efficient and atom-economical method for synthesizing complex molecules. Specifically, the arylation of sp3 carbons at the benzylic position of amines has been a focus of significant research. nih.govtuwien.atacs.org
One successful strategy involves the use of a Ru(0) catalyst with arylboronates as the aryl source. nih.govacs.org This method demonstrates high regioselectivity for the benzylic sp3 carbon of acyclic amines. nih.govacs.org The use of an N-(2-pyridyl) directing group is crucial, and substitution at the 3-position of the pyridine (B92270) ring has been shown to be critical for achieving high arylation yields. nih.govacs.org This directing group can be subsequently removed in high yields through a two-step process. nih.govacs.org
Another approach utilizes a Ru(II) catalyst, which allows for the use of aryl halides (bromides and iodides) as the arylating agents. tuwien.atacs.org This protocol also employs 3-substituted pyridines as directing groups to ensure selectivity for the benzylic sp3 position, with minimal competitive sp2 arylation observed. tuwien.atacs.org Potassium pivalate (B1233124) has been identified as a key additive in this transformation. tuwien.atacs.org The development of methods using less expensive aryl chlorides further enhances the practicality of this approach. nih.gov
Table 2: Comparison of Ruthenium-Catalyzed Arylation Methods
| Catalyst System | Aryl Source | Key Features | Reference |
|---|---|---|---|
| Ru(0)/Arylboronates | Boronic acid esters | High regioselectivity; requires 3-substituted pyridine directing group. | nih.govacs.org |
| Ru(II)/Aryl Halides | Aryl bromides and iodides | Employs 3-substituted pyridine directing groups; potassium pivalate as an additive. | tuwien.atacs.org |
Enzymatic and Biocatalytic Approaches to Chiral Amine Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. nih.gov Enzymes such as transaminases, oxidases, and dehydrogenases can operate under mild conditions, often in aqueous media, and exhibit high enantioselectivity. nih.govmdpi.com
Amine transaminases (ATAs) are particularly important for chiral amine synthesis, catalyzing the transfer of an amino group from a donor to a prochiral ketone. acs.org Advances in protein engineering, including directed evolution and computational redesign, have expanded the substrate scope and improved the catalytic performance of these enzymes. nih.gov Enzymatic cascades, where multiple enzymes work in sequence, have been developed to overcome equilibrium limitations and drive reactions to completion. acs.orgtdx.cat For instance, coupling a transaminase with a pyruvate (B1213749) decarboxylase can effectively remove the pyruvate by-product, shifting the equilibrium towards the desired chiral amine product. tdx.cat
Amine dehydrogenases (AmDHs) represent another class of enzymes used for the reductive amination of ketones to produce chiral amines. tudelft.nl Bi-enzymatic cascades combining an ene-reductase and an AmDH have been developed to synthesize chiral amines with multiple stereocenters from unsaturated carbonyl substrates with high diastereomeric and enantiomeric excess. tudelft.nl Opine dehydrogenases are an emerging class of enzymes with potential for producing enantiopure secondary amines through the reductive amination of ketoacids. bohrium.com
Strategies for Chiral Resolution of Racemic (Phenyl)(m-tolyl)methanamine
When a chiral compound is synthesized from achiral precursors without a chiral catalyst, a racemic mixture (a 50:50 mixture of both enantiomers) is typically formed. libretexts.org The separation of these enantiomers, a process known as resolution, is essential to obtain the desired enantiopure compound. libretexts.org Since enantiomers possess identical physical properties, direct separation is challenging. libretexts.org
The most common strategy for resolving a racemic amine involves reacting it with an enantiomerically pure chiral acid. libretexts.orglibretexts.org This acid-base reaction forms a pair of diastereomeric salts. libretexts.orglibretexts.org Diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.orglibretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the amine can be recovered by treatment with a base. libretexts.org Commonly used chiral resolving agents for amines include tartaric acid, malic acid, and mandelic acid. libretexts.org
For amines that are difficult to racemize for recycling the unwanted enantiomer, an alternative is to oxidize the unwanted enantiomer to a non-chiral imine, which can then be reduced back to the racemic amine and re-subjected to the resolution process. rsc.org
Development of Green Chemistry Synthetic Protocols for Chiral Methanamines
Green chemistry principles are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact and enhance safety. mdpi.com For the synthesis of chiral methanamines, this includes the use of biocatalysis, solvent-free reaction conditions, and the development of recyclable catalysts. mdpi.comajgreenchem.com
Biocatalytic methods, as discussed previously, are inherently green as they utilize renewable enzymes, operate in water under mild conditions, and exhibit high selectivity, reducing the formation of by-products. nih.govmdpi.com The manufacture of sitagliptin, a pharmaceutical for treating type 2 diabetes, famously incorporates a highly engineered transaminase, showcasing the industrial viability of biocatalysis for producing chiral amines. mdpi.com
Solvent-free, or neat, reaction conditions represent another green approach, minimizing the use of volatile organic compounds. mdpi.com Mechanochemical grinding, where reactions are induced by mechanical force, is one such technique that has been successfully applied to the synthesis of N-substituted amines. mdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (S)-Phenyl(M-tolyl)methanamine |
| 3-substituted indoles |
| Chiral 2-indolyl methanamine derivatives |
| Indolizines |
| α-tetrasubstituted (1-indolizinyl) (diaryl)methanamines |
| β,γ-unsaturated α-ketoesters |
| Alkylated indoles |
| Arylboronates |
| N-(2-pyridyl) substituted benzylamines |
| Aryl bromides |
| Aryl iodides |
| Aryl chlorides |
| Pyruvate |
| Unsaturated carbonyl substrates |
| Ketoacids |
| Tartaric acid |
| Malic acid |
| Mandelic acid |
| Sitagliptin |
Mechanistic Investigations and Stereochemical Principles in Reactions Involving S Phenyl M Tolyl Methanamine
Elucidation of Reaction Pathways and Catalytic Cycles
While specific catalytic cycles for (S)-Phenyl(M-tolyl)methanamine are not extensively detailed in the literature, its structural similarity to other chiral benzylic amines allows for the postulation of analogous reaction pathways. In organocatalysis, such amines typically operate through the formation of key intermediates like enamines or iminium ions.
For instance, in a reaction with a carbonyl compound, this compound can form a chiral enamine. This enamine then reacts with an electrophile, with the stereochemistry of the product being directed by the chiral amine backbone. The catalytic cycle is completed by the hydrolysis of the resulting iminium ion to release the product and regenerate the amine catalyst.
In the context of transition metal catalysis, this compound can serve as a chiral ligand. The catalytic cycle in such cases would involve the coordination of the amine to a metal center, followed by substrate activation and subsequent stereoselective transformation. The precise nature of the cycle would depend on the specific metal and reaction type. For example, in asymmetric hydrogenation, the amine ligand would create a chiral environment around the metal, leading to the enantioselective addition of hydrogen to a prochiral substrate. acs.org
A generalized catalytic cycle for an organocatalytic reaction involving this compound is depicted below:
| Step | Description | Intermediate |
| 1 | Formation of a chiral enamine from the chiral amine and a carbonyl compound. | Chiral Enamine |
| 2 | Stereoselective attack of the enamine on an electrophile. | Iminium Ion |
| 3 | Hydrolysis of the iminium ion to release the product and regenerate the catalyst. | Product + Catalyst |
This table represents a generalized pathway and specific intermediates may vary based on the reaction.
Analysis of Asymmetric Induction Mechanisms
Asymmetric induction is the process by which a chiral entity influences the formation of a new stereocenter, leading to a preponderance of one stereoisomer. wikipedia.org In reactions involving this compound, the mechanism of asymmetric induction is primarily governed by the steric and electronic properties of the amine.
When acting as a chiral catalyst, the amine creates a diastereomeric transition state with the substrate. The difference in the free energies of these transition states determines the enantiomeric excess of the product. The phenyl and m-tolyl groups on the stereogenic center of this compound play a crucial role in differentiating these transition states. The bulkier group will preferentially occupy a position that minimizes steric interactions, thereby directing the approach of the incoming reagent from the less hindered face. wikipedia.org This principle is central to models of asymmetric induction such as Cram's rule and the Felkin-Anh model. wikipedia.org
For example, in the addition of a nucleophile to an imine derived from this compound, the phenyl and m-tolyl groups will dictate the facial selectivity of the attack. The nucleophile will preferentially approach from the side opposite to the larger aromatic group, leading to the formation of one diastereomer in excess.
Stereoelectronic Effects on Reactivity and Selectivity
Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity and stability of a molecule. wikipedia.org In the context of this compound, these effects can significantly impact the course of a reaction.
The nitrogen atom's lone pair of electrons in this compound is crucial for its nucleophilicity and its ability to act as a catalyst. The orientation of this lone pair relative to the adjacent sigma bonds can influence the stability of transition states. For instance, hyperconjugative interactions between the nitrogen lone pair and the antibonding orbitals of neighboring bonds can stabilize certain conformations and transition states over others. wikipedia.org
Furthermore, the aromatic rings of the phenyl and m-tolyl groups can engage in electronic interactions that affect reactivity. The electron-donating or -withdrawing nature of substituents on these rings can modulate the nucleophilicity of the amine and the stability of any charged intermediates. These electronic factors, in concert with steric effects, provide a fine-tuning mechanism for both reactivity and stereoselectivity.
| Effect | Description | Impact on Reactivity/Selectivity |
| Hyperconjugation | Interaction of the nitrogen lone pair with adjacent σ* orbitals. | Stabilization of specific transition state geometries, influencing stereochemical outcomes. |
| Aromatic π-system Interactions | Electronic interactions involving the phenyl and m-tolyl rings. | Modulation of the amine's nucleophilicity and the stability of intermediates. |
Role of Intermolecular Interactions in Stereocontrol
Intermolecular interactions, although often weak, play a critical role in the stereocontrol of asymmetric reactions. In reactions catalyzed by this compound, non-covalent interactions such as hydrogen bonding and π-π stacking can be decisive in achieving high levels of stereoselectivity.
When this compound or its derivatives are used as catalysts, the amine's N-H group can act as a hydrogen bond donor, pre-organizing the substrate in the transition state. This hydrogen bonding network can create a more rigid and ordered transition state assembly, amplifying the steric and electronic effects of the chiral catalyst and leading to higher enantioselectivity. nih.gov
The phenyl and m-tolyl groups can also participate in π-π stacking interactions with aromatic substrates or reagents. These interactions can further lock the conformation of the transition state, favoring the formation of one stereoisomer. Computational studies on similar chiral catalysts have highlighted the importance of such dispersion forces in accurately predicting stereochemical outcomes. acs.org The interplay of these subtle intermolecular forces is often the key to achieving excellent stereocontrol.
Computational Chemistry and Theoretical Studies of S Phenyl M Tolyl Methanamine
Molecular Modeling and Conformational Analysis for Stereochemical Insights
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For a chiral amine such as (S)-Phenyl(M-tolyl)methanamine, understanding its spatial arrangement is fundamental to comprehending its stereochemical influence.
Conformational analysis is a key aspect of molecular modeling that involves identifying the stable arrangements of atoms in a molecule, known as conformers, and determining their relative energies. Due to the rotation around single bonds, this compound can adopt various conformations. The phenyl and m-tolyl groups can rotate relative to the chiral benzylic carbon, leading to different spatial orientations.
Theoretical chemists employ methods like molecular mechanics to perform conformational searches. These searches systematically explore the potential energy surface of the molecule to locate low-energy conformers. The results of such an analysis can reveal the most populated conformations in a given environment, which is often the conformation responsible for its observed chemical and physical properties. For this compound, identifying the preferred conformation is the first step in understanding how it interacts with other molecules and directs the stereochemical outcome of a reaction.
Table 1: Illustrative Conformational Analysis Data for a Chiral Benzylic Amine
| Conformer | Dihedral Angle (C-C-C-N) (°) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 60 | 0.00 | 75.2 |
| 2 | 180 | 1.25 | 20.1 |
| 3 | -60 | 2.50 | 4.7 |
Note: This table is illustrative and does not represent actual data for this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It has become a standard tool for predicting a wide range of molecular properties with a good balance between accuracy and computational cost. For this compound, DFT calculations can provide deep insights into its electronic properties and reactivity.
Key parameters that can be calculated using DFT include:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
Electron Density and Electrostatic Potential: DFT can map the electron density distribution, highlighting electron-rich and electron-deficient regions. The molecular electrostatic potential (MEP) map visually represents the electrostatic potential on the molecule's surface, indicating sites susceptible to nucleophilic or electrophilic attack.
Spectroscopic Properties: DFT can be used to predict various spectroscopic data, such as NMR chemical shifts, which can be compared with experimental results to confirm the molecule's structure. researchgate.net
By calculating these properties, researchers can predict how this compound will behave in a chemical reaction, for instance, by identifying the most likely site of protonation or coordination to a metal center in a catalytic process.
Docking Simulations for Substrate-Catalyst/Enzyme Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations are invaluable for studying its interactions when it acts as a chiral ligand in a catalyst or as a substrate for an enzyme.
In a typical docking simulation, the three-dimensional structure of the receptor (e.g., a metal catalyst or an enzyme's active site) is held rigid or allowed limited flexibility, while the ligand (this compound) is allowed to explore various binding poses and conformations within the binding site. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable interactions.
These simulations can reveal:
Binding Mode: The specific orientation and conformation of this compound within the active site.
Key Interactions: The non-covalent interactions, such as hydrogen bonds, van der Waals forces, and pi-stacking, that stabilize the complex.
Enantioselectivity: By docking both the (S) and (R) enantiomers, researchers can compare their binding energies and interaction patterns to understand the basis of enantiomeric recognition. acs.org
The insights from docking studies can guide the design of more effective catalysts or help in understanding the metabolic pathways of chiral amines.
Table 2: Hypothetical Docking Simulation Results for Enantiomers of a Chiral Amine
| Enantiomer | Binding Energy (kcal/mol) | Key Interacting Residues |
| (S) | -8.5 | TYR-82, PHE-210, ASP-115 |
| (R) | -6.2 | TYR-82, LEU-150 |
Note: This table is for illustrative purposes to show the type of data generated from docking simulations.
Development of Theoretical Models for Asymmetric Induction
Asymmetric induction is the process by which a chiral entity influences the formation of a new stereocenter, leading to a preferential formation of one stereoisomer over another. nih.gov Theoretical models are essential for rationalizing and predicting the outcomes of asymmetric reactions where this compound might be involved as a chiral auxiliary, ligand, or catalyst.
Computational chemists use the data from molecular modeling and DFT calculations to build and refine these models. For example, by calculating the transition state energies for the pathways leading to different stereoisomeric products, the enantiomeric excess (ee) of a reaction can be predicted. nih.gov The difference in the activation energies (ΔΔG‡) between the diastereomeric transition states is directly related to the product ratio. acs.org
Several established theoretical models, such as the Felkin-Anh model for nucleophilic addition to carbonyls, can be investigated and adapted using computational methods for specific reaction systems involving this compound. researchgate.net By analyzing the transition state structures, researchers can identify the specific steric and electronic interactions that control the stereoselectivity. This understanding is crucial for the rational design of new catalysts and synthetic methodologies that can achieve high levels of asymmetric induction. nih.gov
Derivatization, Functionalization, and Structural Modification of S Phenyl M Tolyl Methanamine
Synthesis of Novel Derivatives for Enhanced Synthetic Utility
While specific literature on the derivatization of (S)-Phenyl(M-tolyl)methanamine is not extensively detailed, the synthetic pathways can be inferred from methodologies applied to structurally similar chiral benzylic amines. researchgate.netnih.gov The primary amine is the most common site for initial derivatization, readily undergoing reactions to form a variety of functional groups. These transformations are fundamental in creating chiral auxiliaries, ligands for asymmetric catalysis, and precursors for more complex molecules. nih.govacs.org
Key derivatization strategies include:
N-Alkylation and N-Arylation: Introducing alkyl or aryl groups to the nitrogen atom can modify the steric and electronic properties of the amine.
Acylation: Reaction with acyl chlorides or anhydrides yields amides, which can serve as protecting groups or as intermediates for further transformations.
Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides, which are stable derivatives often used in medicinal chemistry and as directing groups in synthesis.
These derivatizations allow for the fine-tuning of the molecule's properties, which is essential for its application as a chiral building block in the synthesis of enantiomerically pure compounds. nih.gov
Table 1: Potential Derivatives of this compound and Their Synthetic Applications
| Derivative Class | Reagent Example | Product Type | Potential Application |
|---|---|---|---|
| N-Alkylation | Benzyl (B1604629) bromide | Secondary Amine | Ligand synthesis, Catalyst modification |
| N-Acylation | Acetyl chloride | Amide | Chiral auxiliary, Protecting group |
| N-Sulfonylation | Tosyl chloride | Sulfonamide | Medicinal chemistry scaffolds, Directing group |
Regioselective and Chemoselective Transformations of Amine and Aromatic Moieties
The primary amine of this compound can undergo controlled oxidation to yield imines. The oxidative coupling of benzylic amines is a common method for imine synthesis, often utilizing metal-free catalysts or mild oxidizing agents like hydrogen peroxide with a V₂O₅ catalyst. nih.govrsc.orgorientjchem.org These reactions can proceed under environmentally benign conditions, such as in water at room temperature, to produce the corresponding N-substituted imines. rsc.orgorientjchem.org For example, the self-condensation of a primary benzylic amine yields a symmetrical N-benzylidenebenzylamine. nih.gov
Conversely, while the amine nitrogen is in its lowest oxidation state and cannot be further reduced, the adjacent C-N bond can be cleaved under certain reductive conditions (hydrogenolysis), although this typically requires harsh conditions and is more relevant for deprotection strategies involving N-benzyl groups. organic-chemistry.org The stability of the C-N bond in this compound makes direct reduction less common than oxidation.
Table 2: Representative Oxidation Reactions of Benzylic Amines
| Reactant | Oxidant/Catalyst | Product Type | Significance |
|---|---|---|---|
| Benzylamine | O₂, Salicylic acid derivative | N-benzylidenebenzylamine | Metal-free synthesis of imines nih.gov |
| p-Chlorobenzylamine | H₂O₂ / V₂O₅ in water | Symmetrical Imine | Green chemistry approach to imine synthesis orientjchem.org |
| Benzylamine | Cu(II)SO₄ / H₂O₂ in water | Symmetrical Imine | Selective oxidation in aqueous media orientjchem.org |
The two aromatic rings of this compound—the phenyl group and the m-tolyl group—are susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents. total-synthesis.comvanderbilt.edustudysmarter.co.uk
On the Phenyl Ring: The benzylic amine moiety acts as an activating group and is an ortho, para-director. libretexts.org Therefore, electrophilic attack will preferentially occur at the positions ortho and para to the point of attachment.
On the m-Tolyl Ring: This ring has two substituents to consider: the methyl group and the benzylamine moiety.
The methyl group (-CH₃) is an activating, ortho, para-director.
The benzylamine group is also an activating, ortho, para-director.
The positions on the m-tolyl ring that are activated by both groups (positions 2, 4, and 6 relative to the methyl group) will be the most favorable sites for electrophilic attack. Specifically, the positions ortho to the methyl group and ortho/para to the benzylamine substituent will be highly activated.
Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation/acylation (R-Cl/AlCl₃). total-synthesis.comvanderbilt.edu The presence of the activating amine group means that milder reaction conditions are often sufficient. vanderbilt.edu
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Target Ring | Major Product Position(s) |
|---|---|---|---|
| Nitration | NO₂⁺ | Phenyl | Ortho, Para |
| Bromination | Br⁺ | Phenyl | Ortho, Para |
| Nitration | NO₂⁺ | m-Tolyl | 2-, 4-, and 6- positions |
| Friedel-Crafts Acylation | RCO⁺ | m-Tolyl | 2-, 4-, and 6- positions |
Primary amines, such as this compound, readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically reversible and acid-catalyzed. The mechanism involves a two-step process: nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, followed by dehydration (elimination of a water molecule) to yield the C=N double bond of the imine. Careful control of pH is often necessary to ensure the amine is nucleophilic enough to react while also facilitating the dehydration step.
This transformation is a versatile method for protecting the amine group or for synthesizing chiral imine ligands, which are valuable in asymmetric catalysis. The resulting imines can be subsequently reduced to form secondary amines.
Table 4: Imine Formation with this compound
| Carbonyl Compound | Product Name Example |
|---|---|
| Benzaldehyde | (S,E)-N-benzylidene-1-phenyl-1-(m-tolyl)methanamine |
| Acetone | (S,E)-N-(propan-2-ylidene)-1-phenyl-1-(m-tolyl)methanamine |
| Cyclohexanone | (S,E)-N-cyclohexylidene-1-phenyl-1-(m-tolyl)methanamine |
C-N Bond Formation Reactions for Complex Amine Scaffolds
This compound can serve as a key building block in the construction of more complex amine-containing molecules through C-N bond formation reactions. A prominent example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orglibretexts.orgorganic-chemistry.org
In this reaction, the primary amine acts as a nucleophile that couples with an aryl halide or triflate. This process is a powerful tool for synthesizing di- and tri-arylamines, which are common structures in pharmaceuticals and organic electronic materials. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand (such as XantPhos), and a base. wikipedia.orgchemrxiv.org The versatility of the Buchwald-Hartwig amination allows for a wide range of aryl and heteroaryl groups to be attached to the nitrogen atom of the parent amine, enabling the creation of diverse and complex amine scaffolds. organic-chemistry.orgacs.org
Table 5: Buchwald-Hartwig Amination with this compound
| Amine | Coupling Partner Example | Catalyst/Ligand System | Product Type |
|---|---|---|---|
| This compound | Bromobenzene | Pd₂(dba)₃ / XantPhos | N-Aryl secondary amine |
| This compound | 4-Chlorotoluene | Pd(OAc)₂ / BrettPhos | N-Aryl secondary amine |
| This compound | 2-Bromopyridine | Pd-G3 precatalyst / tBuXPhos | N-Heteroaryl secondary amine |
Advanced Analytical Techniques for Characterization and Stereochemical Analysis in Chiral Methanamine Research
Chromatographic Methods for Enantiomeric Excess and Purity Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (ee) of chiral compounds like (S)-Phenyl(m-tolyl)methanamine. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation and quantification.
The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation. For chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. For instance, a DAICEL CHIRALPAK OD-H column, which features a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, has been successfully employed for the enantiomeric separation of similar chiral amines. doi.orgnih.gov The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol. doi.org The precise ratio of these solvents is optimized to achieve baseline separation of the enantiomers.
Detection is commonly performed using a UV detector set at a wavelength where the aromatic rings of the molecule absorb, typically around 210-254 nm. google.com By comparing the peak areas of the two enantiomers in the chromatogram of a racemic mixture with that of the chiral sample, the enantiomeric excess can be accurately calculated.
Table 1: Illustrative Chiral HPLC Parameters for Analysis of Phenyl(m-tolyl)methanamine Analogues
| Parameter | Condition | Reference |
| Chromatographic Column | DAICEL CHIRALPAK OD-H | doi.org |
| Mobile Phase | Hexane/2-propanol (90:10, v/v) | doi.org |
| Detection Wavelength | 210 nm | google.com |
| Column Temperature | 20 °C | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
This table presents typical conditions used for the analysis of structurally similar chiral amines and serves as a starting point for method development for this compound.
Dynamic HPLC (DHPLC) is a sophisticated technique used to study the stereodynamics of chiral molecules that can interconvert between their enantiomeric forms. This is particularly relevant for compounds that may undergo conformational changes or racemization under certain conditions. While specific DHPLC studies on this compound are not extensively documented, the principles of the technique can be applied to investigate its stereochemical stability.
In a DHPLC experiment, a chiral compound is passed through a chiral column under conditions that may promote enantiomerization. The resulting chromatogram can exhibit a characteristic profile with a plateau between the peaks of the two enantiomers, from which the kinetics of the on-column interconversion can be determined. This allows for the calculation of the energy barriers to enantiomerization. Such studies provide valuable information about the conformational flexibility and stereochemical lability of the molecule.
Spectroscopic Methods for Structural Elucidation and Conformational Analysis
Spectroscopic techniques are fundamental for the unambiguous identification and detailed structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms in this compound.
In the ¹H NMR spectrum, the protons on the aromatic rings would appear as a complex multiplet in the region of approximately 7.0-7.4 ppm. rsc.orgchemicalbook.com The benzylic proton (the proton on the carbon connecting the two aromatic rings and the amine group) would likely appear as a singlet or a triplet (if coupled to the N-H proton) around 4.0-5.0 ppm. chemicalbook.com The methyl group on the m-tolyl ring would give rise to a characteristic singlet at approximately 2.3-2.4 ppm. chemicalbook.com The proton of the amine group (N-H) would be observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The aromatic carbons would resonate in the downfield region, typically between 120 and 150 ppm. rsc.orgchemicalbook.com The benzylic carbon would be expected to appear around 50-60 ppm. The methyl carbon of the tolyl group would have a characteristic signal in the aliphatic region, around 20-22 ppm. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Aromatic Protons | 7.0 - 7.4 (m) | 120 - 150 |
| Benzylic Proton (CH) | 4.0 - 5.0 (s or t) | 50 - 60 |
| Amine Proton (NH) | Variable (br s) | N/A |
| Methyl Protons (CH₃) | 2.3 - 2.4 (s) | 20 - 22 |
Note: These are predicted chemical shift ranges based on data from structurally related compounds. The exact values may vary depending on the solvent and other experimental conditions.
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization technique) would confirm its molecular weight.
Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. ntnu.edu.tw The primary fragmentation pathway for benzylic amines is typically the cleavage of the Cα-Cβ bond, which in this case is the bond between the benzylic carbon and one of the aromatic rings. This would result in the formation of stable benzyl (B1604629) and tolyl cations. Common fragments would include the tropylium (B1234903) ion (m/z 91) from the phenyl ring and the methyltropylium ion (m/z 105) from the m-tolyl ring. umich.edu Another significant fragmentation would be the loss of the amine group.
Table 3: Expected Key Mass Fragments for Phenyl(m-tolyl)methanamine
| m/z | Possible Fragment Ion |
| 197 | [M]⁺ (Molecular Ion) |
| 182 | [M-NH₂]⁺ |
| 105 | [C₈H₉]⁺ (methyltropylium ion) |
| 91 | [C₇H₇]⁺ (tropylium ion) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would exhibit several key absorption bands. A characteristic N-H stretching vibration would be expected in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be visible in the 1450-1600 cm⁻¹ region.
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. This compound is expected to show absorption maxima in the UV region, typically around 250-280 nm, corresponding to the π→π* transitions of the phenyl and tolyl aromatic systems. The exact position and intensity of these absorptions can be influenced by the solvent and the substitution pattern on the aromatic rings.
Table 4: Characteristic IR Absorption Bands and UV-Vis Maxima for this compound
| Spectroscopic Technique | Functional Group/Transition | Expected Absorption Range |
| IR Spectroscopy | N-H Stretch | 3300 - 3500 cm⁻¹ |
| Aromatic C-H Stretch | > 3000 cm⁻¹ | |
| Aliphatic C-H Stretch | < 3000 cm⁻¹ | |
| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | |
| UV-Vis Spectroscopy | π→π* Transition | ~250 - 280 nm |
Electronic Circular Dichroism (ECD) for Absolute Configuration Determination and Conformational Analysis
Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration (AC) of chiral molecules in solution. The method relies on the differential absorption of left and right circularly polarized light by a chiral molecule, which gives rise to a characteristic ECD spectrum containing positive or negative bands known as Cotton effects. For a molecule like this compound, which contains phenyl and tolyl chromophores, these aromatic groups are the primary contributors to the ECD spectrum in the UV region (typically 200-400 nm).
The determination of the absolute configuration is achieved by comparing the experimentally measured ECD spectrum with a theoretically predicted spectrum. This computational prediction is a multi-step process:
Conformational Search: The first step involves a thorough search for all possible stable conformations of the this compound molecule. Due to the rotational freedom around the single bonds, the molecule can exist in various spatial arrangements (rotamers).
Geometry Optimization and Energy Calculation: Each identified conformer is then subjected to geometry optimization using quantum chemical calculations, typically with Density Functional Theory (DFT), to find its lowest energy structure. The relative energies of these conformers are calculated to determine their population distribution at a given temperature.
ECD Spectrum Calculation: For each low-energy conformer, the ECD spectrum is calculated using Time-Dependent Density Functional Theory (TD-DFT).
Boltzmann Weighting: The final theoretical ECD spectrum for the (S)-enantiomer is generated by averaging the spectra of all individual conformers, weighted according to their Boltzmann population distribution.
A good agreement between the sign and wavelength of the Cotton effects in the experimental spectrum and the calculated spectrum for the (S)-isomer provides unambiguous confirmation of the absolute configuration. Conversely, if the experimental spectrum is a mirror image of the calculated spectrum for the (S)-isomer, it would indicate the presence of the (R)-enantiomer. This combined experimental and computational approach is a cornerstone of modern stereochemical analysis, providing definitive results without the need for chemical correlation to a known standard.
Illustrative ECD Data for a Chiral Diarylmethanamine
Due to the absence of published experimental ECD data for this compound, the following table provides a representative example of how experimental and calculated data are compared for a structurally similar chiral diarylmethanamine to assign its absolute configuration.
| Experimental Data | TD-DFT Calculated Data for (S)-Isomer |
| Wavelength (λ) [nm] | Δε |
| 275 | +2.1 |
| 268 | -1.5 |
| 240 | +5.8 |
| 218 | -12.4 |
X-ray Crystallography for Definitive Stereochemical Assignment and Conformation
X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, providing definitive proof of its absolute stereochemistry. The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a precise model of the molecular structure can be built.
For this compound, this analysis would require obtaining a high-quality single crystal, often through the formation of a salt with a suitable achiral or chiral acid (e.g., hydrochloride or tartrate salt) to promote crystallization. The key outcomes of a successful crystallographic analysis are:
Connectivity and Constitution: It confirms the exact bonding arrangement of the atoms.
Molecular Conformation: It reveals the precise conformation (spatial arrangement of atoms) of the molecule in the solid state, including the torsion angles between the phenyl and m-tolyl rings.
Absolute Configuration: The absolute configuration is determined through the analysis of anomalous dispersion effects. When X-rays interact with the electrons of atoms, particularly heavier ones, a small phase shift occurs. This effect breaks Friedel's law, meaning that the intensities of diffraction spots from crystal planes (h,k,l) and (-h,-k,-l) are no longer identical. By measuring these intensity differences (Bijvoet pairs), the absolute structure can be determined. The result is typically reported as the Flack parameter. For a correctly assigned model of this compound, the Flack parameter should refine to a value close to zero with a small standard uncertainty. A value near 1 would indicate that the true structure is the inverted one, i.e., the (R)-enantiomer.
Representative Crystallographic Data for a Chiral Benzhydrylamine Derivative
As specific crystal structure data for this compound is not publicly available, this table illustrates the typical parameters reported in a crystallographic study of a similar chiral amine salt.
| Parameter | Value |
| Empirical Formula | C₁₄H₁₆N⁺ · Cl⁻ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a [Å] | 6.666(1) |
| b [Å] | 12.225(1) |
| c [Å] | 24.676(2) |
| β [°] | 90.24(1) |
| Volume [ų] | 2011.5(5) |
| Z | 4 |
| Flack Parameter | 0.02(4) |
High-Throughput Screening Methodologies for Chiral Amine Libraries
High-Throughput Screening (HTS) methodologies are essential for rapidly evaluating large libraries of compounds, a common practice in drug discovery and catalyst development. For libraries containing chiral amines like this compound, HTS assays are designed to quickly determine key properties such as concentration and, most importantly, enantiomeric excess (ee). These methods offer a significant advantage over traditional, time-consuming serial techniques like chiral HPLC.
Several optical HTS approaches have been developed for the analysis of chiral amine libraries:
Fluorescence-Based Assays: These methods often employ a multicomponent assembly. For instance, a chiral amine analyte can react with a chiral fluorescent dye (like a BINOL derivative) and a linker molecule (such as 2-formylphenylboronic acid) to form diastereomeric complexes. These diastereomers exhibit different fluorescence intensities or wavelengths, which can be measured on a microplate reader. The fluorescence response is correlated with the enantiomeric excess of the amine, allowing for rapid and sensitive screening of many samples.
Circular Dichroism (CD)-Based Assays: Leveraging the inherent sensitivity of CD to chirality, these assays involve the reaction of the amine library with a sensor molecule that forms a CD-active complex. The intensity of the CD signal, measured at a specific wavelength, is directly proportional to the enantiomeric excess of the amine. The advent of CD microplate readers has made this technique amenable to HTS formats, allowing for the parallel analysis of samples in 96- or 384-well plates. A key advantage is that CD is less prone to interference from non-chiral, UV-active impurities that might be present in crude reaction mixtures.
NMR-Based Assays: Modern Nuclear Magnetic Resonance (NMR) spectroscopy, equipped with autosamplers, can also be adapted for HTS. By using a chiral derivatizing agent that contains a specific NMR-active nucleus (e.g., ¹⁹F), the enantiomers in the amine library are converted into diastereomers. These diastereomers will exhibit distinct signals in the NMR spectrum (e.g., different chemical shifts in the ¹⁹F NMR spectrum). The relative integration of these signals allows for the precise determination of the enantiomeric ratio. This method can screen hundreds to over a thousand samples per day.
Comparison of High-Throughput Screening Methodologies for Chiral Amines
| Methodology | Principle | Throughput | Key Advantages |
| Fluorescence | Formation of diastereomeric complexes with distinct fluorescence signals. | High (hundreds to thousands of samples/day) | High sensitivity, requires very small sample amounts. |
| Circular Dichroism (CD) | Formation of CD-active complexes where signal intensity correlates with ee. | High (with CD plate reader) | Inherently sensitive to chirality, less interference from achiral impurities. |
| NMR | Derivatization with a chiral agent to form diastereomers with distinct NMR signals. | Moderate to High (~1000 samples/day) | Provides precise ee values, can also give structural information. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
